molecular formula C23H18N2O4 B301280 methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate

methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate

Cat. No. B301280
M. Wt: 386.4 g/mol
InChI Key: FPDPKGBSWXAYRV-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate, also known as MOPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPB is a pyrazoline derivative that exhibits a range of biological activities, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The exact mechanism of action of methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. It may also modulate the activity of various enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate has been shown to exhibit a range of biochemical and physiological effects, including reducing inflammation and pain, inhibiting bacterial growth, and protecting against oxidative stress and cellular damage. It has also been shown to enhance the activity of certain enzymes involved in cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate is its diverse range of biological activities, which make it a promising candidate for drug development and other research applications. However, its complex synthesis method and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and formulation for use in various applications.

Synthesis Methods

The synthesis of methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate involves the condensation of 4-acetylbenzoic acid with 5-phenyl-2-furaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a catalytic amount of glacial acetic acid. The resulting product is then treated with methyl iodide to obtain the final compound, methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate.

Scientific Research Applications

Methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, analgesic, and antimicrobial properties.

properties

Product Name

methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[(4Z)-3-methyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoate

InChI

InChI=1S/C23H18N2O4/c1-15-20(14-19-12-13-21(29-19)16-6-4-3-5-7-16)22(26)25(24-15)18-10-8-17(9-11-18)23(27)28-2/h3-14H,1-2H3/b20-14-

InChI Key

FPDPKGBSWXAYRV-ZHZULCJRSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC

SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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